4-bromo-N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)quinoxalin-2-yl]benzenesulfonamide
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Overview
Description
4-bromo-N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that features a bromine atom, a dihydroisoquinoline moiety, and a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)quinoxalin-2-yl]benzenesulfonamide typically involves multiple steps:
Formation of the dihydroisoquinoline moiety: This can be achieved through the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts.
Synthesis of the quinoxaline ring: This involves the condensation of appropriate diamines with dicarbonyl compounds under acidic conditions.
Coupling of the two moieties: The final step involves the coupling of the dihydroisoquinoline and quinoxaline moieties with a benzenesulfonamide group, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)quinoxalin-2-yl]benzenesulfonamide can undergo various types of chemical reactions:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form iminium salts.
Reduction: The quinoxaline ring can be reduced under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of iminium salts.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-bromo-N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: A potent inhibitor of aldo-keto reductase AKR1C3.
4-bromo-2-(3-fluorophenyl)-1H-imidazole: Another brominated compound with potential biological activities.
Uniqueness
4-bromo-N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)quinoxalin-2-yl]benzenesulfonamide is unique due to its combination of a bromine atom, a dihydroisoquinoline moiety, and a quinoxaline ring, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C23H19BrN4O2S |
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Molecular Weight |
495.4 g/mol |
IUPAC Name |
4-bromo-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H19BrN4O2S/c24-18-9-11-19(12-10-18)31(29,30)27-22-23(26-21-8-4-3-7-20(21)25-22)28-14-13-16-5-1-2-6-17(16)15-28/h1-12H,13-15H2,(H,25,27) |
InChI Key |
UJGCQLWZGHOVSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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